A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Ferulate for Research Applications
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Ferulate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of Sodium Ferulate, a compound of significant interest in pharmaceutical research. The information presented herein is intended to support research and development activities by providing essential data on its solubility, lipophilicity, stability, and spectroscopic characteristics. Detailed experimental protocols for key analytical methods are also provided, alongside visualizations of its relevant biological signaling pathways and typical experimental workflows.
Introduction to Sodium Ferulate
Sodium Ferulate is the sodium salt of ferulic acid, a phenolic compound naturally occurring in the seeds and leaves of most plants.[1] It is a compound used in traditional Chinese medicine and is being investigated for its therapeutic potential in cardiovascular and cerebrovascular diseases, owing to its antithrombotic, platelet aggregation inhibitory, and antioxidant activities.[2]
Chemical Structure:
Figure 1: Chemical Structure of Sodium Ferulate
Physicochemical Properties
A thorough understanding of the physicochemical properties of Sodium Ferulate is fundamental for designing and conducting meaningful in vitro and in vivo studies, as well as for formulation development.
Table 1: General Physicochemical Properties of Sodium Ferulate
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NaO₄ | [3] |
| Molecular Weight | 216.17 g/mol | [3][4] |
| Appearance | Light yellow or white to off-white crystalline powder. | |
| CAS Number | 24276-84-4 |
Solubility
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. Sodium Ferulate exhibits good solubility in aqueous solutions.
Table 2: Solubility of Sodium Ferulate in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
| Water | 100 mg/mL (462.60 mM) | Ultrasonic assistance may be needed. The pH of a 50 mg/mL aqueous solution is between 6.0 and 7.5. | |
| Ethanol | Very slightly soluble | - | |
| DMSO | 33.33 mg/mL (154.18 mM) | Ultrasonic assistance may be needed. | |
| Chloroform | Insoluble | - | |
| Ether | Insoluble | - | |
| Fats and Oils | Insoluble | - |
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
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Preparation of Saturated Solution: Add an excess amount of Sodium Ferulate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, temperature-controlled container.
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Equilibration: Agitate the container at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).
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Quantification: Determine the concentration of Sodium Ferulate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Lipophilicity
Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (Log P).
Table 3: Partition Coefficient (Log P) of Sodium Ferulate
| Parameter | Value | Method | Source(s) |
| XLogP3 | 0.16390 | Calculated |
Note: An experimentally determined Log P value for Sodium Ferulate was not found in the reviewed literature. The provided value is a computational prediction.
The shake-flask method is the traditional and widely accepted method for the experimental determination of the octanol-water partition coefficient.
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Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of Sodium Ferulate in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.
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Equilibration: Shake the mixture for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.
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Phase Separation: Separate the two phases by centrifugation.
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Quantification: Determine the concentration of Sodium Ferulate in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of P.
Stability
Understanding the stability of Sodium Ferulate under various environmental conditions is crucial for its handling, storage, and formulation. While specific quantitative degradation data is limited, forced degradation studies are commonly employed to assess its stability profile.
Table 4: Stability of Sodium Ferulate under Different Conditions
| Condition | Observation |
| pH | Forced degradation studies involve hydrolysis in acidic and basic conditions to identify potential degradation products. |
| Temperature | Thermal degradation is assessed by exposing the compound to elevated temperatures. |
| Light | Photostability is evaluated by exposing the compound to a combination of visible and UV light, as per ICH guidelines. |
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.
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Stress Conditions:
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Acid Hydrolysis: Dissolve Sodium Ferulate in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat.
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Base Hydrolysis: Dissolve Sodium Ferulate in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
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Oxidation: Treat a solution of Sodium Ferulate with hydrogen peroxide (e.g., 3% H₂O₂).
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Thermal Degradation: Expose the solid powder or a solution of Sodium Ferulate to elevated temperatures (e.g., 60-80°C).
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Photostability: Expose the solid powder or a solution of Sodium Ferulate to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.
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Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
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Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
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Data Analysis: Quantify the amount of remaining Sodium Ferulate and the formation of degradation products over time to determine the degradation kinetics.
Spectroscopic Properties
Spectroscopic analysis is vital for the identification and characterization of Sodium Ferulate.
Table 5: Key Spectroscopic Data for Sodium Ferulate
| Technique | Key Data | Source(s) |
| UV-Vis Spectroscopy | λmax at 287 nm and 310 nm in aqueous solution. | |
| Infrared (IR) Spectroscopy | The infrared absorption spectrum should be consistent with that of a reference standard. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific chemical shift data is not readily available in the public domain and would require experimental determination. | - |
Signaling Pathways and Mechanisms of Action
Sodium Ferulate exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Effects: NF-κB Signaling Pathway
Sodium Ferulate has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of IκBα, it inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Neuroprotective Effects: PI3K/Akt Signaling Pathway
The neuroprotective effects of Sodium Ferulate are partly mediated through the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.
Antioxidant Effects: Nrf2/HO-1 Signaling Pathway
Sodium Ferulate exhibits potent antioxidant activity by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.
Experimental Workflows
The following diagrams illustrate generalized workflows for the in vitro and in vivo evaluation of Sodium Ferulate.
In Vitro Evaluation Workflow
In Vivo Pharmacokinetic Study Workflow
